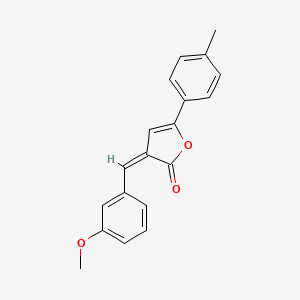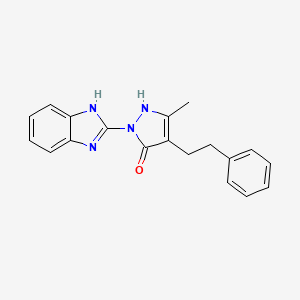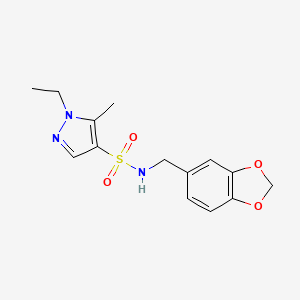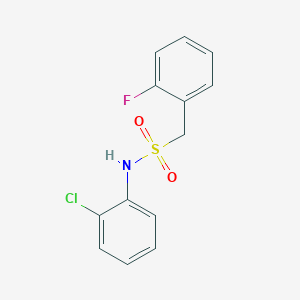
3-(3-methoxybenzylidene)-5-(4-methylphenyl)-2(3H)-furanone
Descripción general
Descripción
3-(3-methoxybenzylidene)-5-(4-methylphenyl)-2(3H)-furanone, also known as MBMF, is a synthetic compound that belongs to the class of chalcones. It has been the subject of scientific research due to its potential applications in various fields, including medicine, agriculture, and food industry.
Aplicaciones Científicas De Investigación
Chemical Reactions and Derivatives
- The compound 5-(4-Methoxy-3-methylphenyl)-2(3 H)-furanone, a structurally related furanone, has been used in the synthesis of various chemical derivatives. For example, it reacts with electrophilic and nucleophilic reagents, leading to the formation of 3-arylidenefuranone derivatives, phthalides, amides, isothiazolones, benzimidazole derivatives, acid hydrazides, pyridazinones, and ethyl esters (Soliman & El-Sakka, 2017).
Biological Activities
- Some furanone derivatives exhibit potent antibacterial activities. For instance, compounds synthesized from 4-methoxybenzaldehyde displayed inhibitory activities against Escherichia coli and Staphylococcus aureus (Zhang Cai-ling, 2008).
- Several 5-arylidene-2(5H)-furanone derivatives have been synthesized and evaluated for cytotoxicity against various cancer cell lines. The introduction of certain functional groups in these derivatives increased their cytotoxic potential (Bang et al., 2004).
Potential in Food Industry
- Related furanone compounds like 4-Hydroxy-2,5-dimethyl-3(2H)-furanone and its methyl ether are key flavor compounds in many fruits and are highly appreciated in the food industry. Understanding their synthesis and biological pathway is crucial for developing biotechnological processes (Schwab, 2013).
Synthesis and Structural Studies
- The synthesis of various furanone derivatives has been extensively studied. For example, the synthesis and crystal structure of 3-chloro-4-(dibenzylamino)-5-methoxy-2(5H)-furanone provided insights into the molecular structure and characteristics of such compounds (Wang Zhao-yang, 2012).
Propiedades
IUPAC Name |
(3Z)-3-[(3-methoxyphenyl)methylidene]-5-(4-methylphenyl)furan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O3/c1-13-6-8-15(9-7-13)18-12-16(19(20)22-18)10-14-4-3-5-17(11-14)21-2/h3-12H,1-2H3/b16-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZASAIMSBBRRWMC-YBEGLDIGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC3=CC(=CC=C3)OC)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=C/C(=C/C3=CC(=CC=C3)OC)/C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-3-[(3-methoxyphenyl)methylidene]-5-(4-methylphenyl)furan-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B4739820.png)

![N-[4-(aminosulfonyl)phenyl]-2-[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B4739842.png)
![3-(4-fluorophenyl)-5-oxo-N-(2-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4739845.png)
![N-(2-bromophenyl)-4-[(4-isopropylphenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B4739858.png)
![2,5-dichloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B4739863.png)

![2-{[4-isobutyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4739873.png)
![4-{5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4739884.png)
![2-{[4-(2-furylmethyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4739892.png)
![N-[1-(1-adamantyl)butyl]-4-bromobenzenesulfonamide](/img/structure/B4739900.png)
![ethyl 3-{7-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B4739908.png)